N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, which is known for its biological activity, and a dimethylamino propyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution reactions. This involves reacting the benzothiazole derivative with 3-(dimethylamino)propylamine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different nucleophiles attached.
Scientific Research Applications
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar reactivity but lacking the benzothiazole ring.
3,3’-Iminobis(N,N-dimethylpropylamine): Another related compound with a similar structure but different functional groups.
Uniqueness
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both the benzothiazole ring and the dimethylamino propyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24N4OS |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C16H24N4OS/c1-20(2)12-6-10-17-9-5-11-18-15(21)16-19-13-7-3-4-8-14(13)22-16/h3-4,7-8,17H,5-6,9-12H2,1-2H3,(H,18,21) |
InChI Key |
NVVFXLXTBVJHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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